2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride
Description
2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride is a synthetic amino acid derivative characterized by a cyclohexyl ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. This compound belongs to a class of conformationally restricted amino acids, where the cyclohexane backbone imposes steric constraints that influence its physicochemical and biological properties. The trifluoromethyl group enhances electronegativity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2.ClH/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15;/h5-7H,1-4,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRUQYVKSJSYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the trifluoromethyl group.
Introduction of Trifluoromethyl Group: This can be achieved through a reaction with a trifluoromethylating agent under controlled conditions.
Formation of Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The trifluoromethyl group or the amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amino acid moiety may facilitate its transport and uptake by cells. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride with similar compounds:
*Note: Molecular weight for the target compound is estimated based on analogs.
Biological Activity
2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride, also known as a trifluoromethyl-substituted amino acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits unique structural properties that may influence its interaction with biological systems. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical formula for 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride is , with a molecular weight of 245.63 g/mol. Its structural characteristics include a trifluoromethyl group attached to a cyclohexyl moiety, which may enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C8H11ClF3NO2 |
| Molecular Weight | 245.63 g/mol |
| IUPAC Name | (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid; hydrochloride |
| PubChem CID | 122163395 |
Pharmacological Effects
Research indicates that compounds similar to 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that amino acids and their derivatives can possess antimicrobial properties. For instance, hydrolyzed peptide conjugates have demonstrated significant antimicrobial effects against various pathogens, suggesting potential for similar activity in this compound .
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For example, certain amino acid derivatives have been found to induce apoptosis in cancer cells, indicating a possible mechanism for antitumor activity .
- Neuroprotective Effects : Some studies suggest that amino acids can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The presence of a trifluoromethyl group may enhance interactions with neuroreceptors or enzymes involved in neuroprotection .
The mechanisms underlying the biological activities of this compound may include:
- Receptor Modulation : The structural features of the compound may allow it to interact with specific receptors or enzymes, modifying their activity and leading to physiological changes.
- Cell Signaling Pathways : Similar compounds have been shown to influence signaling pathways related to cell survival and apoptosis, which could be relevant for therapeutic applications in oncology and neurology.
Case Studies
- Antimicrobial Study : A study investigating the antimicrobial properties of amino acid derivatives found that certain structures exhibited zones of inhibition against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy .
- Cytotoxicity Assessment : Research on related amino acids revealed that modifications such as the addition of trifluoromethyl groups could enhance cytotoxic effects against specific cancer cell lines. This suggests that 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid might similarly affect cancer cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
